molecular formula C17H13NO2 B12600169 3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 651007-44-2

3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12600169
CAS No.: 651007-44-2
M. Wt: 263.29 g/mol
InChI Key: XHYAEIZGOBMPIM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of 3-hydroxyoxindoles. These compounds are known for their significant biological activities and are often used as scaffolds in drug design and synthesis. The presence of the 3-hydroxy group and the indole moiety makes this compound a promising candidate for various pharmacological applications.

Preparation Methods

The synthesis of 3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of N-substituted isatins with appropriate reagents. One common method includes the use of alkynes and palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents like hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution are commonly used.

Scientific Research Applications

3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other 3-hydroxyoxindoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

651007-44-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-hydroxy-1-phenyl-3-prop-2-ynylindol-2-one

InChI

InChI=1S/C17H13NO2/c1-2-12-17(20)14-10-6-7-11-15(14)18(16(17)19)13-8-4-3-5-9-13/h1,3-11,20H,12H2

InChI Key

XHYAEIZGOBMPIM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Origin of Product

United States

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